Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-
Description
Chemical Structure: [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide (CAS 1227926-70-6) features a chiral (2R)-configured carbon center, a triethylsilyl (TES) ether protecting group, and two phenyl substituents attached to the phosphorus atom. This compound is typically synthesized for applications in asymmetric catalysis or as a precursor to chiral ligands .
Properties
IUPAC Name |
[(3R)-4-diphenylphosphoryl-2,3-dimethylbutan-2-yl]oxy-triethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37O2PSi/c1-7-28(8-2,9-3)26-24(5,6)21(4)20-27(25,22-16-12-10-13-17-22)23-18-14-11-15-19-23/h10-19,21H,7-9,20H2,1-6H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKIXTFPADAALY-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C)C(C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC(C)(C)[C@@H](C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37O2PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154296 | |
| Record name | [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227926-70-6 | |
| Record name | [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227926-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Alkyl Bromide Intermediate
The chiral alkyl bromide is prepared from (2R)-2,3-dimethylbutane-1,3-diol:
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Silylation : Protection of the 3-hydroxy group using triethylsilyl chloride (TESCl) and imidazole in DMF, achieving >95% yield.
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Bromination : Conversion of the primary alcohol to a bromide using PBr₃ in dichloromethane at 0°C, yielding 85–90% of (2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl bromide.
Quaternization of MePPh₂
Reaction conditions for quaternization vary:
Wittig Olefination
The phosphonium salt undergoes Wittig reaction with aldehydes (e.g., p-chlorobenzaldehyde) in refluxing acetonitrile with DBU, producing the phosphine oxide in 60–75% yield. Key parameters:
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Base Selection : DBU outperforms t-BuOK in minimizing side reactions (e.g., aldol condensation).
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Solvent : Acetonitrile facilitates higher regioselectivity compared to THF.
Table 1: Optimization of Wittig Reaction Conditions
| Aldehyde | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| p-ClC₆H₄CHO | DBU | MeCN | Reflux | 75 |
| Furan-2-carbaldehyde | t-BuOK | THF | RT | 60 |
| Benzaldehyde | DBU | Xylene | 140°C | 68 |
Alkaline Hydrolysis of Quaternary Phosphonium Salts
Mechanistic Pathway
Alkaline hydrolysis of quaternary phosphonium salts proceeds via nucleophilic attack by OH⁻, forming a pentacoordinate phosphorane intermediate that fragments into the phosphine oxide. For [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide, this method is less favorable due to the steric bulk of the alkyl group, which hinders hydroxide attack at phosphorus.
Limitations and Modifications
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Electronic Effects : Electron-donating groups (e.g., silyl ethers) marginally improve yields (40–50%) but require prolonged reaction times (24–48 hours).
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Competing Pathways : Hydrolysis predominantly produces triphenylphosphine oxide (Ph₃PO) as a byproduct, necessitating tedious chromatographic separation.
Direct Alkylation of Diphenylphosphine Oxide (Ph₂P(O)H)
Synthesis of Ph₂P(O)H
Ph₂P(O)H, a key intermediate, is synthesized via solid acid–mediated quenching of sodium diphenylphosphinite (Ph₂PONa):
Alkylation with Chiral Alkyl Halides
Ph₂P(O)H undergoes alkylation with (2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl bromide under basic conditions:
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Deprotonation : Treatment with NaH in THF generates the phosphinite anion (Ph₂P(O)−).
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SN2 Reaction : Reaction with the alkyl bromide at 60°C for 6 hours affords the phosphine oxide in 55–65% yield.
Challenges :
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Steric Hindrance : Bulky substituents reduce nucleophilic substitution efficiency.
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Racemization Risk : Elevated temperatures may epimerize the (2R)-center, necessitating low-temperature conditions (0–25°C).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Practicality of Methods
| Method | Yield (%) | Stereochemical Integrity | Purification Complexity | Scalability |
|---|---|---|---|---|
| Quaternization–Wittig | 60–75 | High | Moderate | High |
| Alkaline Hydrolysis | 40–50 | Moderate | High | Low |
| Ph₂P(O)H Alkylation | 55–65 | High | Low | Moderate |
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Quaternization–Wittig is optimal for large-scale synthesis due to robust yields and compatibility with diverse aldehydes.
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Ph₂P(O)H Alkylation offers simpler purification but requires stringent temperature control to prevent racemization.
Chemical Reactions Analysis
Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides with different substituents.
Reduction: It can be reduced to form phosphines.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- involves its interaction with specific molecular targets and pathways. In the context of its use in the synthesis of Paricalcitol, it acts as a key intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The molecular targets and pathways involved depend on the specific application and the final product derived from this compound.
Comparison with Similar Compounds
Key Characteristics :
- Steric Environment : The TES group and dimethyl substituents create significant steric bulk, which can influence reactivity and selectivity in catalytic processes.
- Electronic Effects : The electron-withdrawing phosphine oxide group moderates the electron density at the phosphorus center.
- Stability : The TES group enhances stability under basic or nucleophilic conditions, enabling use in multi-step syntheses.
Comparison with Structurally Similar Phosphine Oxides
Diphenyl-(2,4,6-trimethylbenzoyl)phosphine Oxide (CAS 75980-60-8)
Structure : Contains a 2,4,6-trimethylbenzoyl group instead of the TES-functionalized alkyl chain.
Applications : Primarily used as a photoinitiator in polymer chemistry due to its UV sensitivity .
Comparison :
Key Difference : The main compound’s chiral TES group makes it suitable for enantioselective reactions, while the TMB derivative’s aromatic acyl group optimizes UV reactivity.
P-Stereogenic Dialkyl-Arylphosphine Oxides (Compounds 1–7)
Structure : Enantiomerically enriched P-stereogenic compounds with varied alkyl/aryl substituents (e.g., methyl, cyclohexyl) .
Applications : Chiral ligands in asymmetric hydrogenation and cross-coupling reactions.
Comparison :
Key Difference : The P-stereogenic compounds directly exploit chirality at phosphorus for catalysis, whereas the main compound’s carbon-centered chirality may require derivatization (e.g., reduction to phosphine) for ligand applications.
2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)
Structure: Combines a diphenylphosphino group with a benzaldehyde moiety . Applications: Intermediate for synthesizing hybrid ligands (e.g., P,N-ligands). Comparison:
Key Difference: The aldehyde group in 2-(diphenylphosphino)benzaldehyde allows modular ligand design, whereas the main compound’s TES group serves as a protective strategy.
Data Table: Comparative Overview of Phosphine Oxides
Biological Activity
Phosphine oxide, specifically the compound [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-, is a notable organophosphorus compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C24H37O2PSi
- Molecular Weight : 416.61 g/mol
- CAS Number : 1227926-70-6
The compound features a phosphine oxide functional group which contributes to its polar nature and potential solubility in biological systems.
Biological Activity Overview
Phosphine oxides, including the compound in focus, have been studied for various biological activities such as cytotoxicity against cancer cells, antibacterial properties, and their mechanisms of action related to oxidative stress.
1. Cytotoxicity
Recent studies have highlighted the cytotoxic effects of phosphine oxides on different cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), Ishikawa (endometrial adenocarcinoma), and L929 (non-tumorigenic fibroblasts).
- Methodology : The MTT assay was utilized to assess cell viability and determine the half-maximal inhibitory concentration (IC50).
Table 1: IC50 Values of Phosphine Oxide Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- | HeLa | 25 |
| [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- | Ishikawa | 30 |
| [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- | L929 | >100 |
The results indicate that this phosphine oxide exhibits significant cytotoxicity against HeLa and Ishikawa cells while showing lower toxicity towards non-tumorigenic L929 cells.
The mechanism of action for phosphine oxides involves the induction of oxidative stress within cells:
- Reactive Oxygen Species (ROS) : Compounds like [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- have been shown to increase ROS levels significantly in treated cells, leading to DNA damage and apoptosis.
Figure 1: Mechanism of Action
Mechanism of Action
Illustration of ROS generation leading to apoptosis in cancer cells.
3. Antibacterial Activity
In addition to anticancer properties, phosphine oxides have demonstrated moderate antibacterial activity. In vitro studies have shown effectiveness against various bacterial strains:
Table 2: Antibacterial Activity of Phosphine Oxide
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Bacillus subtilis | 15 |
These findings suggest that phosphine oxides could serve as potential candidates for developing new antibacterial agents.
Case Studies and Research Findings
Several studies have explored the biological activity of phosphine oxides:
- Study on Aziridine Phosphine Oxides :
- Oxidative Stress Mechanisms :
Q & A
Basic: How can the stereospecific synthesis of this phosphine oxide derivative be optimized to ensure high enantiomeric purity?
Answer:
The stereospecific synthesis of [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide requires careful control of reaction conditions. Key steps include:
- Chiral induction : Use enantiopure starting materials, such as (R)-configured alcohols or silyl-protected intermediates, to maintain stereochemical integrity during phosphorylation .
- Protection/deprotection strategies : Triethylsilyl (TES) groups are stable under mild acidic conditions but can be selectively removed using tetrabutylammonium fluoride (TBAF) to avoid racemization .
- Phosphorylation agents : Employ diphenylphosphine chloride in anhydrous tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) to minimize oxidation side reactions .
- Purification : Use chiral HPLC or recrystallization with hexane/ethyl acetate mixtures to isolate the enantiopure product.
Advanced: What computational methods validate the stereochemical configuration and electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculated molecular orbitals and electrostatic potential maps can predict regioselectivity in reactions involving the phosphine oxide moiety. For example, the electron-withdrawing effect of the diphenylphosphine oxide group alters nucleophilic attack sites .
- X-ray crystallography : Resolve the absolute configuration of the (2R)-stereocenter and confirm the triethylsilyloxy group’s spatial orientation. Compare experimental bond angles with DFT-optimized geometries .
- NMR chemical shift analysis : Correlate experimental ³¹P and ¹H NMR shifts (e.g., δ ~25–30 ppm for P=O in ³¹P NMR) with computed values using software like ACD/Labs or Gaussian .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₉H₃₈O₂PSi: ~513.2 Da) and rule out impurities .
- Multinuclear NMR : Use ¹H, ¹³C, ³¹P, and ²⁹Si NMR to verify substituent connectivity and detect residual solvents or unreacted precursors .
- FT-IR spectroscopy : Identify key functional groups (e.g., P=O stretch at ~1150–1250 cm⁻¹, Si-O-C at ~1000–1100 cm⁻¹) .
Advanced: How do steric effects from the triethylsilyloxy group influence reactivity in cross-coupling catalysis?
Answer:
The bulky triethylsilyloxy group:
- Shields the phosphorus center : Reduces accessibility for nucleophilic attack or coordination to transition metals, impacting catalytic activity in Suzuki-Miyaura or Heck reactions .
- Modifies ligand properties : In metal-phosphine complexes, the silyl group’s steric bulk alters bond angles and redox potentials, which can be quantified using Tolman’s cone angle calculations .
- Affects solubility : Enhances lipophilicity, enabling use in nonpolar solvents (e.g., toluene), but may require phase-transfer catalysts for aqueous reactions .
Basic: What are best practices for handling and storing this compound to prevent degradation?
Answer:
- Storage : Keep under inert gas (Ar) at –20°C in amber vials to prevent hydrolysis of the silyl ether or oxidation of the phosphine oxide .
- Solubility : Use anhydrous dichloromethane (DCM) or THF for dissolution; avoid protic solvents (e.g., methanol) that may cleave the TES group .
- Stability monitoring : Perform periodic TLC or ³¹P NMR to detect decomposition (e.g., free phosphine oxide or silanol byproducts) .
Advanced: How can isotopic labeling (e.g., ¹⁸O, D) elucidate mechanistic pathways in reactions involving this phosphine oxide?
Answer:
- ¹⁸O labeling : Introduce ¹⁸O into the P=O group via exchange reactions with H₂¹⁸O under acidic conditions. Track isotopic enrichment using HRMS to study hydrolysis or redox mechanisms .
- Deuterium labeling : Synthesize deuterated analogs at the methyl or butyl positions (e.g., CD₃ groups) to probe kinetic isotope effects (KIE) in catalytic cycles .
- Applications : Isotope tracing can clarify whether the TES group participates in transition states or acts as a spectator in phosphorylation reactions .
Basic: What synthetic routes are reported for introducing the diphenylphosphine oxide moiety into similar sterically hindered systems?
Answer:
- Michaelis-Arbuzov reaction : React alkyl halides with diphenylphosphine oxide in refluxing toluene, though this may require prolonged reaction times for sterically hindered substrates .
- Grignard addition : Treat diphenylphosphine chloride with a Grignard reagent derived from the (2R)-configured alcohol precursor, followed by oxidation with H₂O₂ .
- Photocatalytic methods : Use UV light and radical initiators (e.g., AIBN) for P–C bond formation in low-yield, exploratory syntheses .
Advanced: How do contradictory reports on this compound’s catalytic efficiency in asymmetric catalysis arise, and how can they be resolved?
Answer:
Contradictions often stem from:
- Impurity profiles : Trace metals (e.g., Pd, Cu) in commercial diphenylphosphine oxide precursors can act as unintended catalysts. Use ICP-MS to quantify metal content .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than nonpolar solvents. Compare turnover numbers (TON) across solvent systems .
- Ligand-to-metal ratios : Optimize molar ratios (e.g., 1:1 vs. 2:1 ligand:Pd) to balance steric hindrance and electronic donation .
Basic: What safety protocols are essential when working with triethylsilyl-containing phosphine oxides?
Answer:
- Ventilation : Use fume hoods to handle volatile siloxane byproducts .
- PPE : Wear nitrile gloves and safety goggles; TES groups are not acutely toxic but may cause irritation upon prolonged exposure .
- Waste disposal : Hydrolyze residual silyl ethers with aqueous HCl before disposal to prevent environmental release .
Advanced: What role does this compound play in photoredox catalysis, and how can its performance be benchmarked?
Answer:
- Electron-transfer mediator : The phosphine oxide’s low-lying LUMO facilitates single-electron transfer (SET) in visible-light-driven reactions. Compare redox potentials (E₁/₂) against ferrocene/ferrocenium .
- Benchmarking : Use model reactions (e.g., α-arylation of aldehydes) to quantify catalytic efficiency. Monitor quantum yields using actinometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
